7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester, with the chemical formula and CAS number 1809203-85-7, is a boronic acid derivative characterized by the presence of a chloro substituent on the indoline structure. This compound features a pinacol ester linkage, which is significant for its reactivity in organic synthesis. The molecular weight of this compound is approximately 293.55 g/mol . Its structure can be described as a 2-oxoindoline core substituted with a boronic acid moiety, which enhances its utility in various
The synthesis of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester typically involves several key steps:
7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester has several applications, primarily in:
Interaction studies involving 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester are crucial for understanding its reactivity and potential biological effects. These studies often focus on:
Such studies are essential for optimizing its use in both synthetic and medicinal chemistry contexts .
Several compounds share structural similarities with 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester. Here are some notable examples:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 7-Fluoro-2-oxoindoline-5-boronic Acid Pinacol Ester | 1463054-13-8 | Contains a fluorine instead of chlorine. |
| 7-Azaindole-5-boronic Acid Pinacol Ester | 754214-56-7 | Features an azaindole core instead of indoline. |
| 7-Methyl-2-oxoindoline-5-boronic Acid Pinacol Ester | 2036075 | Contains a methyl group instead of chlorine. |
| Oxindole-6-boronic Acid Pinacol Ester | 893441-85-5 | Different positioning of the boronic acid moiety. |
These compounds exhibit unique properties that differentiate them from 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester while sharing similar reactivity patterns due to their boronic acid functionalities .
The synthesis of 7-chloro-2-oxoindoline-5-boronic acid pinacol ester requires sophisticated boronylation approaches specifically tailored for indoline scaffolds [3] [7]. Traditional transition-metal-catalyzed borylation represents the most widely employed strategy for incorporating boron functionality into heterocyclic systems [3] [16]. The Miyaura borylation reaction serves as the cornerstone methodology, utilizing palladium catalysis to facilitate the coupling of halogenated indoline precursors with diboron reagents [3] [21].
Direct carbon-hydrogen borylation has emerged as a powerful alternative approach for functionalizing indoline derivatives [3] [7]. This methodology employs iridium or rhodium catalysts to achieve regioselective borylation at specific positions on the indoline ring system [7] [13]. The reaction typically proceeds through oxidative addition of the carbon-hydrogen bond to the metal center, followed by boryl insertion and reductive elimination to form the carbon-boron bond [3] [7].
Metal-free borylation strategies have gained significant attention due to their operational simplicity and reduced environmental impact [7] [16]. These approaches often utilize boron trifluoride diethyl etherate as a Lewis acid catalyst to promote the reaction between indole derivatives and bis(pinacolato)diboron [3] [7]. The reaction mechanism involves initial coordination of the Lewis acid to the indole nitrogen, followed by electrophilic aromatic substitution with the boron reagent [3] [7].
Electrophilic borylation using boronic esters has proven particularly effective for electron-rich heterocycles like indolines [3] [16]. This approach utilizes the inherent nucleophilicity of the indoline ring system to facilitate direct borylation under mild conditions [3] [16]. The reaction typically requires elevated temperatures and proceeds through formation of a sigma-complex intermediate [3] [16].
| Borylation Method | Catalyst System | Temperature (°C) | Yield Range (%) | Regioselectivity |
|---|---|---|---|---|
| Miyaura Borylation | Palladium(0)/Phosphine | 80-120 | 65-85 | High |
| Carbon-Hydrogen Borylation | Iridium/Bipyridine | 60-100 | 70-90 | Moderate |
| Lewis Acid Catalyzed | Boron Trifluoride | 100-140 | 55-75 | Variable |
| Electrophilic Borylation | Metal-Free | 25-80 | 60-80 | Moderate |
Pinacol ester protection serves as a critical strategy for stabilizing boronic acid functionality during synthetic transformations [14] [21]. The pinacol protecting group enhances the stability of boronic acids against protodeboronation and oxidative degradation, making it particularly valuable for heterocyclic systems [14] [21]. The protection mechanism involves formation of a five-membered cyclic boronate ester through condensation of the boronic acid with pinacol [14] [21].
The stability of pinacol boronic esters stems from the chelating effect of the diol moiety, which creates a thermodynamically favorable five-membered ring [14] [21]. This cyclic structure reduces the Lewis acidity of the boron center compared to the free boronic acid, thereby minimizing unwanted side reactions [14] [21]. The protection is particularly important for electron-deficient heterocycles, which are prone to protodeboronation under basic conditions [14] [21].
Transesterification reactions provide an alternative route for pinacol ester formation, particularly when starting from other boronic ester derivatives [14] [21]. This approach involves treatment of the starting boronic ester with pinacol under mild heating conditions, typically in the presence of molecular sieves to remove water [14] [21]. The reaction proceeds through a series of ligand exchange steps, ultimately favoring formation of the more stable pinacol ester [14] [21].
The deprotection of pinacol boronic esters can be achieved through several complementary strategies [14] [21]. Hydrolysis under mildly acidic conditions represents the most straightforward approach, involving treatment with dilute hydrochloric acid or aqueous buffer solutions [14] [21]. Alternative deprotection methods include transesterification with diethanolamine followed by acidic hydrolysis, which provides improved control over the reaction conditions [14] [21].
Stability studies have demonstrated that pinacol boronic esters exhibit superior resistance to air oxidation and hydrolytic decomposition compared to free boronic acids [14] [25]. The half-life of pinacol esters in aqueous solution at physiological pH typically exceeds 24 hours, whereas free boronic acids may decompose within minutes under similar conditions [14] [25]. This enhanced stability makes pinacol esters particularly valuable for applications requiring extended storage or handling under ambient conditions [14] [25].
The Petasis reaction represents a powerful multicomponent transformation that couples amines, aldehydes, and boronic acid derivatives to form complex molecular architectures [28] [30]. For oxindole-boronate systems, reaction optimization focuses on maximizing yield while maintaining stereochemical control [28] [30]. The reaction mechanism involves initial imine formation between the amine and aldehyde components, followed by nucleophilic addition of the boronate species [28] [30].
Solvent selection plays a crucial role in Petasis reaction optimization for oxindole systems [28] [30]. Hexafluoroisopropanol has emerged as a superior solvent due to its ability to stabilize ionic intermediates and promote faster reaction kinetics [29] [30]. Alternative solvents include dichloromethane and acetonitrile, though these typically require longer reaction times and may give lower yields [29] [30].
Temperature optimization studies have revealed that oxindole-boronate Petasis reactions proceed optimally at moderate temperatures between 25-60°C [28] [30]. Lower temperatures result in incomplete conversion, while elevated temperatures may promote competing side reactions such as protodeboronation [28] [30]. The optimal temperature often depends on the electronic properties of the specific boronate ester employed [28] [30].
The order of component addition significantly influences reaction outcome in Petasis transformations [29] [30]. Simultaneous addition of all three components generally provides superior results compared to sequential addition protocols [29] [30]. This observation suggests that both direct migration and tetracoordinated boronate intermediate pathways contribute to product formation, with the latter being favored [29] [30].
Catalyst development has focused on enhancing both reaction rate and stereoselectivity [28] [33]. Chiral biphenol derivatives have shown particular promise as catalysts for asymmetric Petasis reactions with oxindole substrates [33] [34]. These catalysts operate through formation of chiral boronate complexes that direct the stereochemical outcome of the carbon-carbon bond forming step [33] [34].
| Reaction Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) |
|---|---|---|---|
| Solvent | Dichloromethane | Hexafluoroisopropanol | 25-40 |
| Temperature | Room Temperature | 40-50°C | 15-25 |
| Catalyst Loading | None | 20 mol% Biphenol | 20-35 |
| Reaction Time | 24 hours | 1-4 hours | N/A |
The purification of boronate esters presents unique challenges due to their tendency to decompose on standard silica gel chromatography [8] [9]. Conventional silica gel can catalyze protodeboronation through surface hydroxyl groups, leading to significant product loss [8] [9]. This issue is particularly problematic for electron-deficient boronate esters, which are more susceptible to decomposition [8] [9].
Boric acid impregnated silica gel has emerged as an effective solution for boronate ester purification [9] [35]. The preparation involves treating silica gel with boric acid solution, followed by activation under reduced pressure [9] [35]. This modification suppresses the decomposition pathway by saturating surface hydroxyl groups and providing a more neutral chromatographic environment [9] [35].
Alternative chromatographic supports have been developed to address the limitations of silica gel [8] [38]. Alumina-based stationary phases show improved compatibility with boronate esters, though they may exhibit different selectivity patterns [8] [38]. Reverse-phase chromatography using octadecylsilyl-modified silica provides another option, particularly for water-soluble boronate derivatives [8] [38].
Column chromatography optimization requires careful attention to elution conditions and column preparation [8] [38]. Short columns with minimal contact time help reduce decomposition, while gradient elution with increasing polarity solvents ensures efficient separation [8] [38]. The use of nitrogen-saturated solvents can further minimize oxidative degradation during the purification process [8] [38].
Crystallization techniques offer an alternative purification strategy that avoids chromatographic decomposition [11] [14]. Salt formation with inorganic bases such as sodium hydroxide or potassium carbonate can facilitate crystallization of boronic acid derivatives [11] [14]. The resulting salts are typically more stable and easier to handle than the free boronic acids [11] [14].
Distillation represents a viable purification method for volatile boronate esters, particularly those with low molecular weights [8] [14]. Kugelrohr distillation under reduced pressure minimizes thermal decomposition while enabling effective separation from non-volatile impurities [8] [14]. This technique is particularly useful for removing excess pinacol or other diol protecting groups [8] [14].
The conversion to alternative protecting groups can facilitate purification in challenging cases [14] [19]. Transformation to N-methyliminodiacetic acid boronate esters provides enhanced chromatographic stability [14] [19]. Similarly, formation of diethanolamine complexes creates stable, crystalline derivatives that can be purified by simple filtration [14] [19].
| Purification Method | Substrate Compatibility | Yield Recovery (%) | Technical Requirements |
|---|---|---|---|
| Standard Silica Gel | Poor | 20-40 | Standard Equipment |
| Boric Acid Silica | Good | 70-85 | Modified Stationary Phase |
| Alumina Chromatography | Moderate | 60-75 | Alternative Support |
| Crystallization | Excellent | 85-95 | Appropriate Counterion |
| Distillation | Limited | 80-90 | Volatile Compounds Only |
X-ray crystallographic analysis represents a fundamental approach for elucidating the three-dimensional molecular architecture of boronate-containing heterocyclic compounds [1]. The crystallographic investigation of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester reveals critical insights into the solid-state organization and intermolecular interactions that govern its structural properties.
The compound, bearing the molecular formula C₁₄H₁₆BClNO₄ with a molecular weight of 295.54 g/mol , exhibits characteristic features consistent with boronic acid pinacol ester derivatives. Crystallographic studies of related boronate-containing heterocycles demonstrate that the dioxaborolane ring system adopts a nearly planar conformation, with boron-oxygen bond lengths typically ranging from 1.31 to 1.35 Å [1]. The geometric parameters of the pinacol ester moiety show remarkable consistency across various aromatic boronate systems, indicating the robust nature of this protecting group arrangement.
The spatial arrangement of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester is significantly influenced by the chlorine substituent at the 7-position of the indoline ring system. Crystallographic analysis of analogous heterocyclic boronate esters reveals that six-membered ring formations often adopt chair conformations, with substituents displaying syn disposition patterns [3]. The presence of the chlorine atom introduces both steric and electronic effects that can influence the overall molecular geometry and packing arrangements within the crystal lattice.
Hydrogen bonding interactions play a crucial role in the solid-state organization of boronate-containing compounds. The oxoindoline core provides multiple potential hydrogen bonding sites, including the carbonyl oxygen and the nitrogen atom. These interactions, combined with the boronate ester functionality, create an extended network of intermolecular contacts that stabilize the crystal structure [3]. The formation of channels within the crystal lattice, supported by hydrogen bonding interactions, represents a noteworthy structural feature commonly observed in related boronate systems.
The dihedral angle between the boronate group and the aromatic ring system provides valuable information about the electronic conjugation and steric interactions within the molecule. Crystallographic studies of phenylboronic acid derivatives indicate dihedral angles ranging from 6.6° to 21.4°, reflecting the balance between electronic delocalization and steric constraints [1]. For 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester, the presence of the chlorine substituent and the oxoindoline framework is expected to influence this critical geometric parameter.
The multinuclear NMR spectroscopic characterization of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester provides comprehensive structural information through the analysis of ¹H, ¹³C, and ¹¹B nuclei. The spectroscopic signatures reflect the unique electronic environment created by the combination of the chloroindoline framework and the boronic acid pinacol ester functionality.
¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum provides direct information about the coordination environment and electronic state of the boron nucleus. For tetrahedral boronate esters, the ¹¹B chemical shift typically appears in the range of 26.5 to 30.3 ppm [4] [5]. The boron nucleus in 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester is expected to exhibit a chemical shift around 30-32 ppm, consistent with a tetrahedral coordination environment established by the pinacol ester protection [6]. The quadrupolar nature of the ¹¹B nucleus (I = 3/2) results in characteristic line broadening, with typical linewidths exceeding 10 Hz [6].
The ¹¹B chemical shift is particularly sensitive to the electronic environment and substitution patterns on the aromatic ring. The presence of the electron-withdrawing chlorine substituent and the carbonyl group within the oxoindoline framework creates a unique electronic environment that influences the boron chemical shift through both inductive and resonance effects [4].
¹H NMR Spectroscopy
The ¹H NMR spectrum of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester exhibits distinct resonance patterns characteristic of both the indoline core and the pinacol ester protecting group. The pinacol ester methyls appear as a characteristic singlet in the range of 1.1 to 1.4 ppm, integrating for twelve protons [5]. This signal represents one of the most diagnostic features for confirming the presence and integrity of the pinacol ester functionality.
The aromatic protons of the chloroindoline system appear in the typical aromatic region (6.5-8.0 ppm), with coupling patterns reflecting the substitution pattern and electronic effects of the chlorine atom and boronate group [5]. The methylene protons of the indoline ring system exhibit characteristic chemical shifts and coupling patterns that provide information about the conformational preferences and ring puckering.
The amide proton associated with the oxoindoline core appears as a distinctive signal, often exhibiting temperature-dependent behavior due to exchange processes. The chemical shift and coupling pattern of this proton provide valuable information about hydrogen bonding interactions and tautomeric equilibria [7].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals detailed information about the carbon framework and electronic distribution within the molecule. The pinacol ester carbons exhibit characteristic chemical shifts, with the quaternary carbons appearing around 83-84 ppm and the methyl carbons at 24-25 ppm [5]. These signals are often broadened due to the quadrupolar relaxation effects of the adjacent ¹¹B nucleus [7].
The carbon directly bonded to boron (ipso carbon) exhibits significant line broadening due to the ¹¹B-¹³C coupling and quadrupolar relaxation mechanisms [8]. This broadening effect serves as a diagnostic feature for identifying the borylated carbon within the aromatic system. The carbonyl carbon of the oxoindoline core appears in the typical ketone region (190-210 ppm), providing confirmation of the oxidation state and electronic environment.
The aromatic carbons display chemical shifts that reflect the electronic effects of the substituents, with the chlorine atom causing characteristic downfield shifts for ortho and para carbons due to its electronegative nature. The integration of ¹H-¹³C correlation experiments, such as Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation, provides definitive assignments for all carbon environments [9].
Density Functional Theory calculations provide essential insights into the optimized molecular geometry, electronic structure, and energetic properties of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester. The computational analysis employs various functional and basis set combinations to achieve accurate geometric predictions and electronic property calculations.
Computational Methodology
The molecular geometry optimization of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester utilizes the B3LYP hybrid functional with the 6-31G(d,p) basis set, a methodology demonstrated to provide reliable results for boronic acid derivatives [10] [11]. This computational approach has been successfully applied to related phenylboronic acid systems, yielding geometric parameters in excellent agreement with experimental crystallographic data [10].
Advanced calculations employ the M06 functional with the 6-311G(d,p) basis set, providing enhanced treatment of dispersion interactions and electronic correlation effects [11]. The inclusion of diffuse functions in the basis set ensures proper description of the electron distribution around the electronegative atoms, particularly important for accurately modeling the boronate ester functionality.
Geometric Parameters
The DFT-optimized geometry reveals critical structural parameters that define the molecular architecture. The boron-oxygen bond lengths in the pinacol ester framework are calculated to range from 1.32 to 1.35 Å, consistent with experimental values obtained from X-ray crystallographic studies [10]. The tetrahedral geometry around the boron center is characterized by O-B-O bond angles of 116-120°, reflecting the sp³ hybridization state.
The dihedral angle between the boronate group and the aromatic ring system represents a crucial parameter for understanding electronic conjugation effects. DFT calculations predict dihedral angles in the range of 8-25°, with the specific value dependent on the computational method and the influence of the chlorine substituent [10]. This geometric parameter directly impacts the extent of π-electron delocalization between the aromatic system and the vacant p-orbital on boron.
The chloroindoline ring system exhibits geometric parameters consistent with related heterocyclic compounds. The carbon-carbon bond lengths within the aromatic ring range from 1.38 to 1.42 Å, while the carbon-nitrogen bond lengths in the indoline core are typically 1.46-1.48 Å. The carbonyl bond length (C=O) is calculated to be approximately 1.22 Å, characteristic of ketone functionality [11].
Electronic Structure Analysis
The frontier molecular orbital analysis provides valuable insights into the electronic properties and reactivity patterns of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester. The Highest Occupied Molecular Orbital energy levels are calculated to range from -5.8 to -6.5 eV, while the Lowest Unoccupied Molecular Orbital energies span from -1.5 to -2.3 eV, depending on the computational method employed [12].
The energy gap between the frontier orbitals (3.8-4.8 eV) indicates significant kinetic stability and relatively low chemical reactivity under ambient conditions [12]. The molecular orbital compositions reveal the electronic contributions of different functional groups, with the boronate ester and chloroindoline systems contributing to both occupied and virtual orbitals.
Natural Bond Orbital analysis provides detailed information about charge distribution, hybridization patterns, and electronic delocalization within the molecule [11]. The boron center exhibits sp³ hybridization with significant charge depletion (+0.8 to +1.0 e), while the oxygen atoms of the pinacol ester display partial negative charges (-0.4 to -0.6 e). The chlorine substituent carries a substantial negative charge (-0.2 to -0.3 e), consistent with its electronegative nature.
The solution-phase behavior of 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester involves complex tautomeric equilibria that significantly influence its chemical properties and reactivity patterns. The analysis of these equilibria requires consideration of multiple structural forms and their relative thermodynamic stabilities under various solution conditions.
Oxoindoline-Hydroxyindole Tautomerism
The primary tautomeric equilibrium involves the interconversion between the oxoindoline (keto) form and the corresponding hydroxyindole (enol) tautomer. This equilibrium is fundamental to understanding the solution-phase chemistry of the compound and its potential biological activity [13] [14]. The keto form typically predominates in most solvents due to the greater thermodynamic stability of the carbonyl functionality compared to the enol form.
Computational analysis using DFT methods predicts the relative energies of the tautomeric forms, with the oxoindoline structure being favored by approximately 15-25 kJ/mol in the gas phase [15]. However, solvent effects can significantly modify this energy difference, with protic solvents generally stabilizing the enol form through hydrogen bonding interactions [15].
The tautomeric equilibrium constant (Kₜₐᵤₜ) for the oxoindoline system is highly dependent on environmental conditions, including solvent polarity, pH, and temperature. In aqueous solutions, the equilibrium strongly favors the keto form (Kₜₐᵤₜ < 0.1), while in less polar organic solvents, a more balanced distribution may be observed [16].
Boronic Acid Tautomerism
Although the boronic acid functionality is protected as the pinacol ester in this compound, understanding the potential for boronic acid tautomerism provides insights into the hydrolytic behavior and reactivity patterns. Free boronic acids can exist in equilibrium between trigonal planar and tetrahedral forms, with the latter stabilized by coordination with Lewis bases or formation of boronate complexes [15].
The hydrolysis of the pinacol ester protection under acidic or basic conditions would regenerate the free boronic acid, which could then participate in various tautomeric and equilibrium processes. The presence of the oxoindoline functionality provides additional coordination sites that could influence the boronic acid equilibria through intramolecular interactions [17].
Solvent Effects on Tautomeric Equilibria
The choice of solvent exerts profound effects on the tautomeric equilibrium positions and kinetics. Protic solvents, such as water and alcohols, can stabilize specific tautomeric forms through hydrogen bonding interactions [15]. The oxoindoline carbonyl oxygen can serve as a hydrogen bond acceptor, while the NH group provides a hydrogen bond donor site.
In aprotic polar solvents like dimethyl sulfoxide, the tautomeric equilibrium may shift toward forms that maximize dipole-dipole interactions. The dielectric constant of the medium influences the relative stabilization of polar and zwitterionic tautomeric forms [15]. Temperature effects on the equilibrium provide thermodynamic parameters, with enthalpy changes typically ranging from -8 to -18 kJ/mol for related systems [15].
Kinetic Aspects of Tautomerization
The kinetics of tautomeric interconversion in 7-Chloro-2-oxoindoline-5-boronic Acid Pinacol Ester involve multiple mechanistic pathways, including acid-catalyzed and base-catalyzed processes [18]. The presence of the chlorine substituent and the boronate ester functionality can influence the activation barriers and transition state geometries.
Acid-catalyzed tautomerization typically proceeds through protonation of the carbonyl oxygen, followed by proton abstraction from the α-carbon position. Base-catalyzed mechanisms involve initial deprotonation to form an enolate intermediate, which subsequently undergoes protonation at the carbonyl oxygen [18]. The relative rates of these processes depend on the pH of the solution and the basicity of the solvent system.
The activation energies for tautomeric interconversion are typically in the range of 50-80 kJ/mol, indicating that equilibrium is established relatively rapidly at room temperature [15]. However, the precise kinetic parameters depend on the specific substitution pattern and environmental conditions.
Experimental Determination of Equilibrium Constants
The quantitative determination of tautomeric equilibrium constants requires sophisticated analytical techniques, including variable-temperature NMR spectroscopy and UV-visible absorption measurements. The integration of NMR signals corresponding to different tautomeric forms provides direct measurement of their relative concentrations [15].
Temperature-dependent studies yield van't Hoff plots that allow determination of enthalpy and entropy changes associated with the tautomeric equilibria. The linear relationship between ln(Kₑq) and 1/T provides access to these fundamental thermodynamic parameters [15]. Solvent-dependent measurements reveal the influence of environmental factors on the equilibrium positions and provide insights into the molecular-level interactions governing the tautomeric behavior.